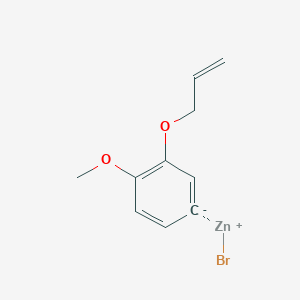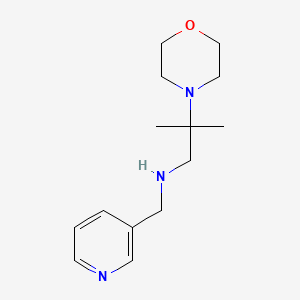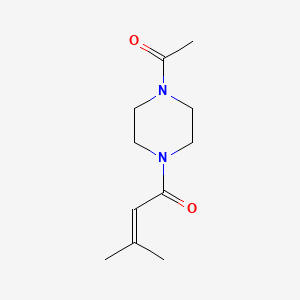
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, it has applications in the development of anti-tubercular agents and other therapeutic drugs . In the field of industrial chemistry, this compound can be used as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a key factor .
Comparison with Similar Compounds
1-(4-Acetylpiperazin-1-yl)-3-methylbut-2-en-1-one can be compared with other piperazine derivatives such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetyl and methylbutenone moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)8-11(15)13-6-4-12(5-7-13)10(3)14/h8H,4-7H2,1-3H3 |
InChI Key |
XEWPLIYSGWMFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCN(CC1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


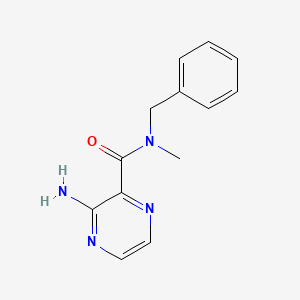
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
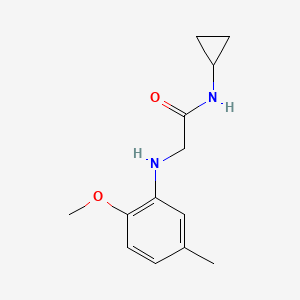
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
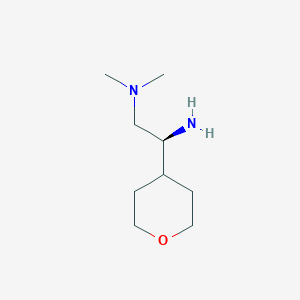
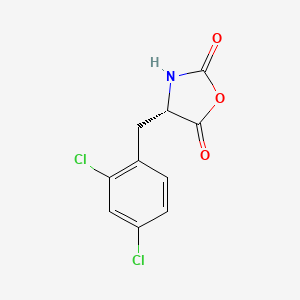
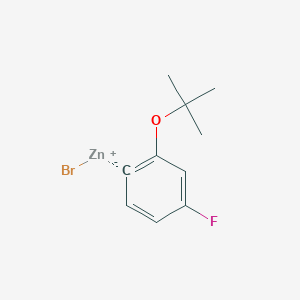
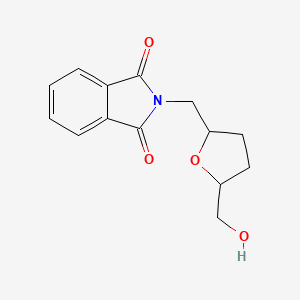
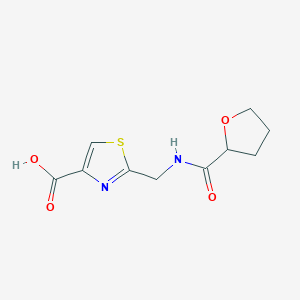
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
